N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine
Description
N-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic dipeptide derivative consisting of a glycylglycine backbone conjugated to a 4-methoxyindole propanoyl group.
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
2-[[2-[3-(4-methoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5/c1-24-13-4-2-3-12-11(13)5-7-19(12)8-6-14(20)17-9-15(21)18-10-16(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
WUFWJGXUZQUEER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the Propanoyl Linker: The propanoyl linker can be introduced by reacting the indole derivative with acryloyl chloride in the presence of a base.
Coupling with Glycylglycine: The final step involves coupling the propanoyl-indole derivative with glycylglycine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated peptide synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Anti-Cancer Properties
Research indicates that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine may exhibit anti-cancer properties by inhibiting tubulin polymerization. This action can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent.
Modulation of Biological Pathways
Compounds containing indole structures are known for their ability to modulate various biological pathways. The presence of the methoxy group on the indole ring enhances the compound's interaction profile with biological macromolecules, potentially influencing receptor activities and signaling pathways involved in disease processes.
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. This compound may offer protective benefits against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .
Case Study 1: Anti-Cancer Activity Assessment
A study conducted on the anti-cancer activity of this compound involved testing its effects on various cancer cell lines. Results showed significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Mechanisms
Another research project focused on the neuroprotective mechanisms of this compound. It was found that treatment with this compound reduced markers of oxidative stress in cultured neuronal cells, indicating its potential role in protecting against neurodegeneration.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycylglycine (FAPGG)
- Structural Features : Replaces the methoxyindole group with a furylacryloyl-phenylalanine moiety.
- Biological Activity : Widely used as a synthetic substrate for ACE activity assays. Hydrolyzes into FAP and glycylglycine, enabling spectrophotometric quantification .
- Key Differences :
- The furyl group lacks the bicyclic indole structure, reducing hydrophobicity.
- FAPGG’s phenylalanine residue may enhance enzyme affinity compared to simpler glycylglycine derivatives.
Halogenated Indole Analogs
- Examples: N-[3-(4-Bromo-1H-indol-1-yl)propanoyl]glycylglycine . N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine .
- Structural Features : Substitute the methoxy group with bromo or chloro substituents on the indole ring.
- Increased molecular weight and steric bulk may influence solubility or binding pocket compatibility.
- Implications : Halogenation could enhance stability or alter interactions with metalloenzymes like ACE.
4-Hydroxyphenylpropionylglycine
Benzamide Derivatives with Alkoxy Substituents
- Examples: N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide .
- Structural Features : Feature methoxy, ethoxy, or propoxy groups on phenyl rings, attached to glycylglycine-like backbones.
- Key Differences :
- Alkoxy chain length modulates lipophilicity (methoxy < ethoxy < propoxy).
- Propynyloxy groups introduce unsaturated bonds, altering conformational flexibility.
- Implications : Longer alkoxy chains may enhance membrane permeability but reduce solubility.
Comparative Data Table
Research Implications and Gaps
- Enzymatic Activity : The methoxyindole group may confer unique binding kinetics compared to FAPGG, warranting ACE inhibition assays.
- Synthetic Modifications : Halogenation or alkoxy chain elongation could optimize pharmacokinetic profiles.
- Stability Studies : Data on the target compound’s storage stability (e.g., -20°C vs. room temperature) are needed .
Biological Activity
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that incorporates an indole moiety, known for its diverse biological activities. This article examines the biological activity of this compound, its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O5, with a molecular weight of approximately 333.34 g/mol . The structure features a methoxy-substituted indole linked to a dipeptide backbone, which enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O5 |
| Molecular Weight | 333.34 g/mol |
| CAS Number | 1071914-42-5 |
Anticancer Properties
Research indicates that compounds containing indole structures can modulate receptor activities and influence various biological pathways, particularly in cancer cells. This compound has shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The unique combination of the indole moiety and the dipeptide structure allows for enhanced interactions with cellular targets.
Antimicrobial Activity
Indole derivatives have been associated with antimicrobial properties. Studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanisms may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies.
- Antimicrobial Efficacy : A series of experiments assessed the compound's minimal inhibitory concentration (MIC) against several bacterial strains. Results showed MIC values ranging from 0.5 to 2.0 µg/mL for resistant strains, suggesting robust antimicrobial properties comparable to standard antibiotics like levofloxacin .
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C16H19N3O5 | Anticancer, Antimicrobial |
| N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine | C15H17N3O4 | Antimicrobial |
| N-[6-chloro-1H-indol-1-yl)propanoyl]glycylglycine | C15H16ClN3O4 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
